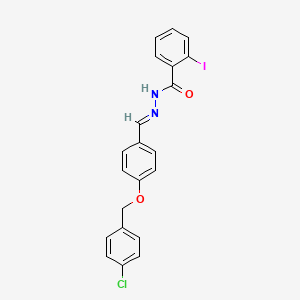![molecular formula C27H18N4O2S B12014279 (2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)
(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzothiazole ring (1,3-benzothiazole) fused with a phenylpyrazole ring.
- Attached to the benzothiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety.
- The entire compound is conjugated through a propenitrile group (C=C-C≡N).
准备方法
Synthetic Routes
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Benzothiazole Synthesis
- Start with o-aminothiophenol.
- Cyclize it with a suitable reagent (e.g., sulfur, phosphorus pentoxide) to form the benzothiazole ring.
-
Phenylpyrazole Synthesis
- Begin with phenylhydrazine.
- React it with an α,β-unsaturated ketone (e.g., chalcone) to form the phenylpyrazole ring.
-
Benzodioxin Formation
- Combine the benzothiazole and phenylpyrazole intermediates.
- Introduce the benzodioxin moiety using a suitable reagent (e.g., acetic anhydride).
-
Propenitrile Addition
- Finally, add propenenitrile to the compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above steps, often using catalysts and efficient reaction conditions.
化学反应分析
This compound can undergo various reactions:
Oxidation: Oxidation of the thiazole ring or the benzodioxin moiety.
Reduction: Reduction of the nitrile group or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form fused rings.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and regioselectivity.
科学研究应用
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its diverse structure.
Biological Studies: Investigating its effects on cellular pathways.
Materials Science: As a building block for functional materials.
作用机制
The exact mechanism remains an active area of research. It likely interacts with specific protein targets or modulates signaling pathways, impacting cellular processes.
相似化合物的比较
While there are no direct analogs, we can compare it to related heterocyclic compounds like benzothiazoles, phenylpyrazoles, and benzodioxins.
: Reference: Literature search did not yield specific sources for this compound
属性
分子式 |
C27H18N4O2S |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H18N4O2S/c28-16-19(27-29-22-8-4-5-9-25(22)34-27)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-11-23-24(15-18)33-13-12-32-23/h1-11,14-15,17H,12-13H2/b19-14+ |
InChI 键 |
CKWQFAOHJUEEDM-XMHGGMMESA-N |
手性 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)




![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)


![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014266.png)
![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014267.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12014285.png)
![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
